molecular formula C17H12N4OS B5597918 1-(2-naphthyl)-2-(9H-purin-6-ylthio)ethanone

1-(2-naphthyl)-2-(9H-purin-6-ylthio)ethanone

Cat. No. B5597918
M. Wt: 320.4 g/mol
InChI Key: VQMJJOYQKCIYGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthyl-ethylthione derivatives involves intricate chemical processes. For example, derivatives like 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone have been synthesized as photoinitiators for polymerization, showcasing the complex synthesis routes these compounds can undergo (Dereli, Cakmak, & Doğruyol, 2020).

Molecular Structure Analysis

Crystal and molecular structures of related compounds have been analyzed using X-ray diffraction and compared with Density Functional Theory (DFT) calculations, providing detailed insights into their geometric configurations. For instance, Şahin et al. (2014) investigated the structures of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivatives, highlighting the extensive hydrogen bonds and π-ring interactions stabilizing the crystal structures (Şahin, Septioğlu, Calis, & Işık, 2014).

Chemical Reactions and Properties

1-(2-Naphthyl)-2-(9H-purin-6-ylthio)ethanone and its derivatives undergo a variety of chemical reactions. For example, the synthesis of naphthoquinone derivatives involves reactions that lead to the formation of tetracyclic compounds with fused thiazolidinone or thiazinone rings, showcasing the compound's reactivity and versatility in forming complex molecular structures (Nakamori, Saito, & Kasai, 1988).

Physical Properties Analysis

Physical properties such as solubility, crystallinity, and thermal stability are crucial for understanding the behavior of chemical compounds. For instance, the solubility of 1-(4-methyl-1-naphthyl) ethanone in aqueous ethanol solution has been measured, providing valuable data for the preparation of available crystal forms of such compounds (Hu, Chen, Yang, Jun, & Zhao, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, are vital for applications in synthesis and materials science. For example, the acid-catalyzed dehydration of hydroxy-substituted compounds reveals the compound's reactivity and the influence of structural variations on its chemical behavior (Morozova, Golikov, & Kriven’ko, 2008).

properties

IUPAC Name

1-naphthalen-2-yl-2-(7H-purin-6-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-14(13-6-5-11-3-1-2-4-12(11)7-13)8-23-17-15-16(19-9-18-15)20-10-21-17/h1-7,9-10H,8H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMJJOYQKCIYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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